2,6-Dimethoxynaphthalene

Electrochemistry Photochemistry Charge Transfer

2,6-Dimethoxynaphthalene (C12H12O2, MW 188.22 g/mol) is an organic compound featuring a naphthalene core symmetrically substituted with methoxy groups at the 2 and 6 positions. It is a white to light yellow crystalline solid with a melting point of 152.0-156.0 °C.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 5486-55-5
Cat. No. B181337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxynaphthalene
CAS5486-55-5
Synonyms2,6-dimethoxynaphthalene
2,6-DMON
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3
InChIKeyAHKDVDYNDXGFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxynaphthalene (CAS 5486-55-5) Procurement Guide: A Naphthalene Derivative with Distinct Reactivity and Material Science Applications


2,6-Dimethoxynaphthalene (C12H12O2, MW 188.22 g/mol) is an organic compound featuring a naphthalene core symmetrically substituted with methoxy groups at the 2 and 6 positions [1]. It is a white to light yellow crystalline solid with a melting point of 152.0-156.0 °C . This compound serves as a critical building block in organic synthesis, particularly as a precursor for advanced polymers and materials, and its electronic properties make it a subject of interest in photophysical studies [2].

Why Generic Substitution Fails for 2,6-Dimethoxynaphthalene in Electronic and Polymer Applications


Superficially, other dimethoxynaphthalene isomers or related naphthalene derivatives might be considered as substitutes. However, the specific 2,6-substitution pattern imparts a unique electronic character that is not shared by its isomers. This is critically demonstrated by its exceptionally low oxidation potential [1], which directly governs its reactivity in electrochemical polymerization and its behavior in charge-transfer processes [2]. Substituting with a different isomer, such as 2,7-dimethoxynaphthalene or 2,3-dimethoxynaphthalene, would lead to a different oxidation potential and a distinct set of reaction products , thereby invalidating established synthetic protocols and material property targets.

Quantitative Evidence: How 2,6-Dimethoxynaphthalene Compares to Isomers and Alternatives


Lowest Oxidation Potential Among Naphthalene Derivatives

A comparative study of substituted naphthalenes identified 2,6-dimethoxynaphthalene as having the lowest oxidation potential within the series, a key determinant of its reactivity in charge-transfer processes [1].

Electrochemistry Photochemistry Charge Transfer

Electrochemical Polymerization Yields a Fluorescent Polymer with a Specific Oxidation Onset Potential

In a direct comparison, 2,6-dimethoxynaphthalene (DMN) was successfully electropolymerized to form a novel fluorescent polymer (PDMN) [1]. The oxidation onset potential of DMN in this specific medium was measured at 0.43 V, which is explicitly noted as being lower than in other electrolyte media, enabling the polymerization process [1].

Conducting Polymers Electropolymerization Fluorescent Sensors

Serves as a Monomer Precursor for High-Performance Poly(arylene ether ketone) Copolymers

2,6-Dimethoxynaphthalene was used to synthesize a novel monomer, 1,5-bis(4-fluorobenzoyl)-2,6-dimethoxynaphthalene (DMNF), which was then polymerized to create naphthalene-based poly(arylene ether ketone) copolymers (MNPAEKs) [1]. This application demonstrates a clear differentiation from other naphthalene derivatives not similarly functionalized.

Polymer Synthesis Proton Exchange Membranes Poly(arylene ether ketone)

High Purity Specifications Support Reproducible Synthesis

Commercial sources of 2,6-dimethoxynaphthalene specify a purity of >98.0% (GC) or ≥99% [1], with a sharp melting point range (e.g., 152.5-153.5 °C) [1]. This high purity is a critical parameter for ensuring reproducibility in sensitive applications, such as pharmaceutical intermediate synthesis [2].

Purity Quality Control Procurement

Crystal Structure Data Enables Rational Cocrystal Design

The crystal structure of 2,6-dimethoxynaphthalene has been solved by single-crystal X-ray diffraction, revealing a monoclinic system (P21) with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, and β = 90.331(4)° [1]. This precise structural data is fundamental for designing cocrystals, as demonstrated with N,N′-diethylpyromellitic diimide [2].

Crystallography Cocrystals Solid-State Chemistry

Evidence-Based Application Scenarios for 2,6-Dimethoxynaphthalene in Research and Industry


Electrochemical Synthesis of Fluorescent Poly(2,6-dimethoxynaphthalene) (PDMN) for Sensors

Researchers can use 2,6-dimethoxynaphthalene to synthesize PDMN via anodic oxidation. The low oxidation onset potential of 0.43 V in BFEE/H2SO4 media [1] is a critical parameter for this process. The resulting polymer exhibits blue-light emission and has been successfully employed in the development of a sensitive fluorescence quenching sensor for the detection of imidacloprid pesticide, with a detection limit of 3.093 ng/mL [1].

Synthesis of Naphthalene-Based Poly(arylene ether ketone) Copolymers for Proton Exchange Membranes

This compound is a key starting material for creating functionalized monomers like 1,5-bis(4-fluorobenzoyl)-2,6-dimethoxynaphthalene (DMNF) [2]. The subsequent polymerization yields MNPAEK copolymers, which are investigated for use as proton exchange membranes in fuel cells. The methoxy groups on the naphthalene ring are crucial for further functionalization, such as demethylation and sulfobutylation [3], to introduce proton-conducting groups.

Investigating Charge-Transfer and Photophysical Phenomena

Due to its electron-rich nature and the lowest oxidation potential among a series of substituted naphthalenes [4], 2,6-dimethoxynaphthalene is an ideal donor molecule for fundamental studies of photoinduced electron transfer. It readily forms charge-transfer complexes with various π-acceptors, such as tetracyanoethylene (TCNE) [5]. This makes it a valuable tool for studying the dynamics of excited states and the mechanisms of fluorescence quenching.

Cocrystal Engineering and Solid-State Material Design

The well-defined crystal structure of 2,6-dimethoxynaphthalene, determined by single-crystal X-ray diffraction [6], enables its use as a building block in crystal engineering. It can form cocrystals with π-acceptors, like N,N′-diethylpyromellitic diimide [7], where it acts as a π-rich donor in alternating vertical stacks. This is relevant for designing materials with specific solid-state optical or electronic properties.

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